(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine
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Overview
Description
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a 4-chlorophenyl group and a pentafluorophenyl group attached to the imine nitrogen and carbon, respectively. The (E) designation indicates the trans configuration of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation of 4-chloroaniline with pentafluorobenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction can be performed under reflux conditions in an organic solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions involving imine groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Chlorophenyl)-1-(trifluoromethyl)ethanimine
- (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine
- (E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine
Uniqueness
(E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of both a 4-chlorophenyl group and a pentafluorophenyl group
Properties
CAS No. |
90283-13-9 |
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Molecular Formula |
C13H5ClF5N |
Molecular Weight |
305.63 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C13H5ClF5N/c14-6-1-3-7(4-2-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-5H |
InChI Key |
PEZSUWRJVZVGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origin of Product |
United States |
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